![molecular formula C8H7IO2 B1504799 2-Iodo-6-methoxybenzaldehyde CAS No. 5025-59-2](/img/structure/B1504799.png)
2-Iodo-6-methoxybenzaldehyde
Overview
Description
2-Iodo-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7IO2 . It has a molecular weight of 262.05 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for 2-Iodo-6-methoxybenzaldehyde is 1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 . This indicates that the molecule consists of an iodine atom and a methoxy group attached to a benzaldehyde core.Physical And Chemical Properties Analysis
2-Iodo-6-methoxybenzaldehyde is a yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis
2-Iodo-6-methoxybenzaldehyde: is a valuable compound in organic synthesis, particularly in electrophilic iodination reactions . It serves as a versatile building block for synthesizing biologically active compounds due to its reactive iodine moiety and methoxy group. The iodine atom can be used for further functional group transformations, such as Suzuki coupling, which is pivotal in creating complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, 2-Iodo-6-methoxybenzaldehyde plays a crucial role in the synthesis of heterocyclic compounds . These compounds form the backbone of many pharmaceuticals and are essential for developing new drugs with potential therapeutic applications, including neuroprotective agents and metal chelators.
Material Science
The compound’s unique structure makes it suitable for material science applications, particularly in the synthesis of organic electronic materials . Its ability to donate electrons can be harnessed in creating conductive polymers or small molecules for organic light-emitting diodes (OLEDs) and other electronic devices.
Environmental Studies
2-Iodo-6-methoxybenzaldehyde: may be used in environmental studies to understand the natural occurrence and biosynthesis of methoxybenzaldehydes in plants . These studies can lead to the development of natural and environmentally friendly pesticides or herbicides, leveraging the compound’s biological activity.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various chromatographic techniques to ensure the accuracy and precision of analytical methods . Its well-defined structure and properties make it an excellent candidate for method development and validation.
Industrial Applications
Industrially, 2-Iodo-6-methoxybenzaldehyde can be utilized in the synthesis of fine chemicals and intermediates . Its iodine group is particularly useful in catalytic processes and halogen exchange reactions, which are common in the production of bulk chemicals.
Halogen Exchange Reactions
The iodine atom in 2-Iodo-6-methoxybenzaldehyde is reactive and can participate in halogen exchange reactions, which are valuable in both research and industrial settings for producing various iodinated organic compounds .
Catalyst Development
Finally, 2-Iodo-6-methoxybenzaldehyde can be used in the development of new catalysts for organic reactions . The iodine atom’s reactivity can be harnessed to create catalysts that facilitate a wide range of chemical transformations, increasing efficiency and selectivity in synthetic processes.
properties
IUPAC Name |
2-iodo-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAUUWTZEOYENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680059 | |
Record name | 2-Iodo-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methoxybenzaldehyde | |
CAS RN |
5025-59-2 | |
Record name | 2-Iodo-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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